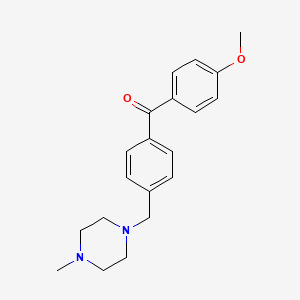

4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

Descripción

Structural Characterization

Crystallographic Analysis and Molecular Conformation

While direct crystallographic data for 4-methoxy-4'-(4-methylpiperazinomethyl) benzophenone are unavailable, insights are drawn from structurally analogous compounds. For example, the crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one reveals that piperazine rings adopt chair conformations in the crystalline state, stabilized by intramolecular hydrogen bonding. In the target compound, the 4-methylpiperazinomethyl group likely adopts a similar conformation, with the methyl group positioned equatorially to minimize steric hindrance.

Key Structural Features:

| Feature | Description |

|---|---|

| Piperazine Conformation | Chair conformation with equatorial methyl group |

| Aromatic Substitution | Methoxy (4-position) and piperazinomethyl (4'-position) substituents |

Spectroscopic Identification Techniques

Spectroscopic analysis is critical for confirming the compound’s structure and functional groups.

NMR Spectroscopy

- ¹H NMR : Expected peaks include:

FT-IR Spectroscopy

- Carbonyl (C=O) : Strong absorption at ~1680 cm⁻¹.

- Methoxy (C-O-C) : Stretching at ~1240 cm⁻¹.

- Aromatic C-H : Stretching at ~3000–3100 cm⁻¹.

UV-Vis Spectroscopy

The benzophenone chromophore likely exhibits absorption in the 250–300 nm range due to π→π* transitions. Substituent effects (methoxy and piperazinomethyl) may red-shift absorption compared to unsubstituted benzophenones.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on related benzophenones provide a framework for analyzing electronic properties:

| Property | Description |

|---|---|

| HOMO-LUMO Gap | Influenced by electron-donating methoxy and electron-withdrawing piperazinomethyl groups |

| Electron Distribution | Methoxy enhances electron density on the aromatic ring, while piper |

Propiedades

IUPAC Name |

(4-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-3-5-17(6-4-16)20(23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRKIXNUSRYKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642959 | |

| Record name | (4-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-48-7 | |

| Record name | Methanone, (4-methoxyphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of Substituted Benzophenone Precursors

The benzophenone core with methoxy substitution can be prepared via Friedel-Crafts acylation, a classical method for synthesizing benzophenone derivatives:

- Friedel-Crafts Acylation:

React veratrol (1,2-dimethoxybenzene) with p-toluoyl chloride in the presence of aluminum chloride (AlCl3) catalyst in methylene chloride solvent to obtain 3,4-dimethoxy-4'-methylbenzophenone. - Selective Demethylation:

Partial demethylation of dimethoxybenzophenone derivatives can be achieved to yield 4-hydroxy-3-methoxy-4'-methylbenzophenone, which serves as an intermediate for further functionalization.

Introduction of the Piperazinomethyl Group

The 4'-(4-methylpiperazinomethyl) substituent can be introduced by:

- Nucleophilic Substitution:

Reacting a benzophenone derivative bearing a suitable leaving group (e.g., halomethyl group) at the 4'-position with 4-methylpiperazine under basic conditions to substitute the halogen with the piperazinomethyl moiety. - Reductive Amination:

Alternatively, the aldehyde or ketone group at the 4'-position can be converted to the corresponding amine via reductive amination with 4-methylpiperazine.

Methylation to Introduce Methoxy Group

- Methylation of Hydroxy Group:

The hydroxy group at the 4-position of the benzophenone can be methylated using methylating agents such as dimethyl sulfate or methyl iodide under alkaline conditions to form the methoxy substituent.

Purification and Refinement

- Crystallization:

The crude product can be purified by recrystallization from methanol or other suitable solvents. - Filtration and Drying:

After crystallization, filtration and drying yield the final product with high purity (≥99.9% content reported in similar benzophenone derivatives).

Example Synthetic Procedure (Adapted from Related Benzophenone Derivatives)

Research Findings and Optimization Notes

- Solvent Selection:

Use of non-toxic solvents such as normal hexane and methanol during methylation and purification steps reduces solvent residue and improves product safety. - Reaction Temperature:

Optimal methylation occurs at 45–68 °C with reaction times of 4–6 hours to ensure complete conversion. - Purification Efficiency:

Double recrystallization from methanol at 0–10 °C enhances product purity and removes impurities effectively. - Avoidance of Toluene:

Modern methods avoid toluene to reduce toxic solvent residues, aligning with international safety standards. - Yield Considerations:

Friedel-Crafts acylation and subsequent functionalization steps have been optimized to improve yield and selectivity for the desired isomer.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy and methylpiperazinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Properties

Substituted benzophenones exhibit diverse properties depending on the nature and position of substituents. Key comparisons include:

- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs (e.g., 4F4OHBP) but improves oxidative stability .

- Piperazine vs. Halogen Substituents : Piperazine derivatives exhibit higher basicity and solubility compared to halogenated analogs (e.g., 2-chloro-4-fluoro derivatives), which are more lipophilic and prone to bioaccumulation .

Photochemical and Polymerization Behavior

- Photoreduction: Unlike unsubstituted benzophenone, which undergoes pinacolization in organic solvents, the methylpiperazinomethyl group in the target compound may alter electron transfer pathways in ionic liquids, favoring benzhydrol formation over radical coupling .

- Photopolymerization: Compared to benzophenone (BP) and 4-vinyl-4'-methoxy benzophenone (4-VMBP), the target compound’s piperazine moiety could enhance compatibility with amine co-initiators, reducing residue in cured films .

Analytical and Environmental Considerations

- Extraction Efficiency: In dispersive liquid-liquid microextraction (DLLME-SFO), the target compound’s hydrophobicity (logP ~2.8) and hydrogen-bonding capacity may result in lower recovery rates than more nonpolar derivatives (e.g., 2-pentadecanone) but higher than hydrophilic analogs .

- UV Absorption: The methoxy group shifts UV absorption maxima to longer wavelengths (~320 nm) compared to unsubstituted benzophenone (~260 nm), enhancing its utility as a UV filter .

Data Tables

Table 1: Physicochemical Properties

Actividad Biológica

4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews various studies that investigate its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula: C20H24N2O2

- Molecular Weight: 336.42 g/mol

- CAS Number: 898783-48-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, which can lead to a range of pharmacological effects.

Antiviral Activity

Recent studies have indicated that derivatives of benzophenone compounds exhibit antiviral properties. For instance, related compounds have been tested against Hepatitis B virus (HBV), showing significant inhibitory effects. The mechanism often involves increasing intracellular levels of specific proteins that inhibit viral replication, such as APOBEC3G .

Antioxidant Activity

Research has also highlighted the antioxidant potential of benzophenone derivatives. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity may be due to the presence of the methoxy group and the piperazine moiety, which enhance electron donation capabilities .

Study on Antiviral Efficacy

In a study examining the antiviral efficacy of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against HBV. For example, a compound structurally similar to this compound showed an IC50 of approximately 1.99 µM against wild-type HBV .

| Compound | IC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| IMB-0523 | 1.99 | 58 |

| Lamivudine (3TC) | 7.37 | N/A |

Acute Toxicity Studies

Toxicity studies conducted on mice revealed that the median lethal dose (LD50) for similar compounds was around 448 mg/kg, indicating low acute toxicity profiles . This suggests a favorable safety margin for potential therapeutic applications.

Research Applications

The compound's unique structure allows it to serve as a versatile building block in the synthesis of more complex organic molecules. Its applications extend into:

- Medicinal Chemistry: As a precursor for developing new antiviral agents.

- Chemical Biology: In studies investigating biological pathways and interactions with biomolecules.

- Pharmaceutical Industry: Potential use in creating specialty chemicals and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone and verifying its purity in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, leveraging benzophenone derivatives' strong UV absorption . Gas-liquid chromatography (GLC) with internal standards (e.g., biphenyl) can quantify reaction conversions, as demonstrated in benzophenone reduction studies . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation, particularly to confirm substitutions on the benzophenone core .

Q. How can researchers mitigate health risks associated with handling this compound, given its structural similarity to benzophenone derivatives classified as potential carcinogens?

- Methodological Answer : Adhere to strict containment protocols (e.g., fume hoods, gloves) due to the IARC Group 2B classification ("possibly carcinogenic") of benzophenone analogs . Implement in vitro screening for endocrine disruption using estrogen/androgen receptor assays, as 4-hydroxybenzophenone metabolites exhibit hormonal activity . Monitor liver/kidney toxicity in animal models via histopathology and serum biomarkers .

Q. What synthetic routes are reported for benzophenone derivatives with piperazine and methoxy substituents?

- Methodological Answer : Friedel-Crafts acylation or Ullmann coupling can introduce methoxy and piperazine groups to the benzophenone scaffold. For example, 4-methylpiperazinomethyl groups are often added via nucleophilic substitution of chloromethyl intermediates . Post-synthetic modifications (e.g., reductive amination) may optimize solubility for biological assays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in thermochemical data for benzophenone derivatives, such as formation enthalpies or polymorph stability?

- Methodological Answer : Density functional theory (DFT) calculations can validate gas-phase enthalpies of formation, identifying outliers in experimental combustion calorimetry data . Molecular dynamics simulations help predict polymorph stability (e.g., α vs. β forms) by modeling lattice energies and phase transitions .

Q. What mechanistic insights explain benzophenone's dual role as a hydrogen atom transfer (HAT) agent and oxidant in photochemical reactions?

- Methodological Answer : Benzophenone acts as a HAT catalyst by abstracting hydrogen from hydrocarbons, generating reactive radicals for C-4 alkylation of pyridines. Simultaneously, it serves as a terminal oxidant, regenerating the catalytic cycle without byproducts . Time-resolved spectroscopy and kinetic isotope effect (KIE) studies are essential to dissect these pathways .

Q. How do researchers differentiate DNA damage induced by benzophenone derivatives from background noise in genotoxicity assays?

- Methodological Answer : Use Salmonella mutagenicity tests (Ames assay) with metabolic activation (S9 mix) to detect benzophenone-induced DNA damage . Combine with comet assays in human cell lines to quantify strand breaks. Normalize data against negative controls (e.g., solvent-only) and positive controls (e.g., ethyl methanesulfonate) .

Q. What strategies improve the ecological hazard profiling of this compound, given the low environmental risk reported for parent benzophenones?

- Methodological Answer : Conduct structure-activity relationship (SAR) modeling to predict biodegradability and bioaccumulation, focusing on the 4-methylpiperazinomethyl group's hydrophilicity . Validate with OECD 301F ready biodegradability tests and Daphnia magna acute toxicity assays .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics in benzophenone derivative toxicity assessments?

- Methodological Answer : Employ log-spaced dosing regimens (e.g., 0.1–100 mg/kg) in rodent models to capture threshold effects. Monitor plasma concentrations via LC-MS/MS to correlate exposure with endpoints (e.g., liver enzyme elevation). Use Hill slope models to identify non-monotonic responses, common in endocrine disruptors .

Q. What validation criteria ensure reproducibility in chromatographic quantification of trace benzophenone derivatives in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.